molecular formula C13H15BrN2O2S B4934810 2-(1,3-Benzothiazol-3-ium-3-yl)-1-morpholin-4-ylethanone;bromide

2-(1,3-Benzothiazol-3-ium-3-yl)-1-morpholin-4-ylethanone;bromide

Cat. No.: B4934810
M. Wt: 343.24 g/mol
InChI Key: ABKHGTDEKMWAMW-UHFFFAOYSA-M
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Description

2-(1,3-Benzothiazol-3-ium-3-yl)-1-morpholin-4-ylethanone;bromide is a chemical compound that belongs to the class of benzothiazolium derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a benzothiazolium core and a morpholine ring, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-3-ium-3-yl)-1-morpholin-4-ylethanone;bromide typically involves the reaction of benzothiazole derivatives with morpholine under specific conditions. One common method includes the use of a brominating agent to introduce the bromide ion into the compound. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. Industrial methods may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-3-ium-3-yl)-1-morpholin-4-ylethanone;bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into a more reduced form, potentially changing its reactivity.

    Substitution: The bromide ion in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

2-(1,3-Benzothiazol-3-ium-3-yl)-1-morpholin-4-ylethanone;bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-3-ium-3-yl)-1-morpholin-4-ylethanone;bromide involves its interaction with specific molecular targets. The benzothiazolium core can interact with biological molecules, potentially inhibiting or activating certain pathways. The morpholine ring may also contribute to its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzothiazol-3-ium-3-yl)-1-butanesulfonate
  • (2-Methyl-1,3-benzothiazol-3-ium-3-yl)acetate
  • 3-{2-[2-(Methylsulfanyl)-1-buten-1-yl]-1,3-benzothiazol-3-ium-3-yl}-1-propanesulfonate

Uniqueness

Compared to similar compounds, 2-(1,3-Benzothiazol-3-ium-3-yl)-1-morpholin-4-ylethanone;bromide is unique due to the presence of the morpholine ring, which can enhance its chemical reactivity and biological activity. This structural feature may provide advantages in specific applications, such as increased binding affinity or improved solubility.

Properties

IUPAC Name

2-(1,3-benzothiazol-3-ium-3-yl)-1-morpholin-4-ylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N2O2S.BrH/c16-13(14-5-7-17-8-6-14)9-15-10-18-12-4-2-1-3-11(12)15;/h1-4,10H,5-9H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKHGTDEKMWAMW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C[N+]2=CSC3=CC=CC=C32.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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